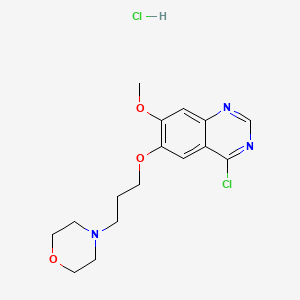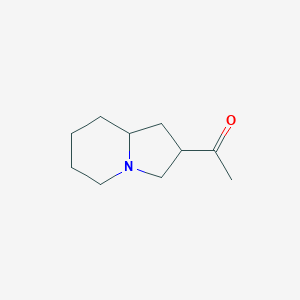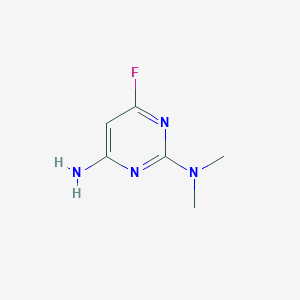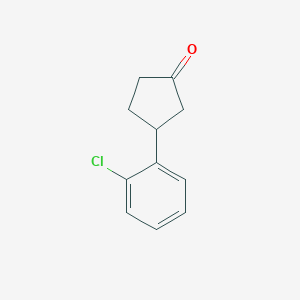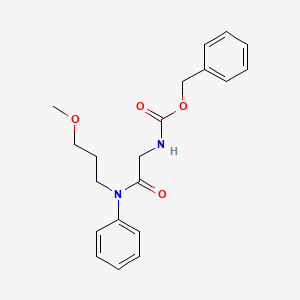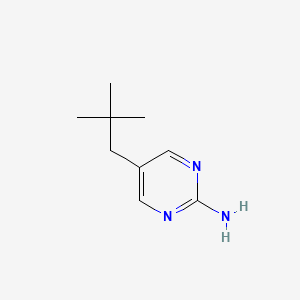
5-Neopentylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Neopentylpyrimidin-2-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a compound of interest for various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Neopentylpyrimidin-2-amine typically involves the reaction of benzylidene acetones with ammonium thiocyanates. This process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as electrosynthesis and the use of green chemistry principles are often employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Neopentylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to methylsulfonyl compounds.
Reduction: Formation of guanidines.
Substitution: Introduction of different functional groups on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid.
Reduction: Ammonium thiocyanates.
Substitution: Various amines and benzylidene acetones.
Major Products: The major products formed from these reactions include substituted pyrimidines and guanidines, which have significant biological activities .
Applications De Recherche Scientifique
5-Neopentylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Neopentylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparaison Avec Des Composés Similaires
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
4-Aminopyrimidine: Exhibits anti-inflammatory and enzyme inhibitory activities.
N-Arylpyrimidin-2-amine: Used in the synthesis of various biologically active compounds.
Uniqueness: 5-Neopentylpyrimidin-2-amine stands out due to its unique neopentyl group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other pyrimidine derivatives and can lead to distinct applications in research and industry .
Propriétés
Formule moléculaire |
C9H15N3 |
|---|---|
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
5-(2,2-dimethylpropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)4-7-5-11-8(10)12-6-7/h5-6H,4H2,1-3H3,(H2,10,11,12) |
Clé InChI |
ADSHNWROWDRQOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=CN=C(N=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


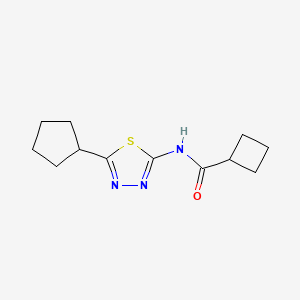
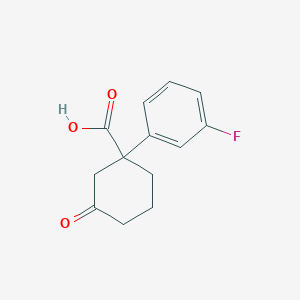
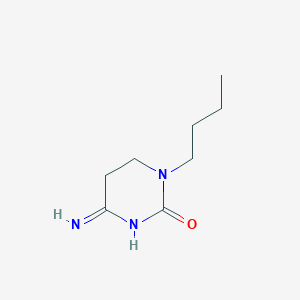
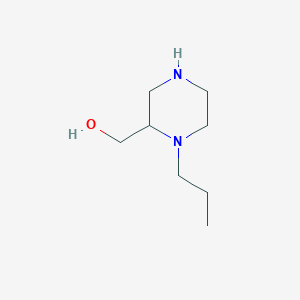
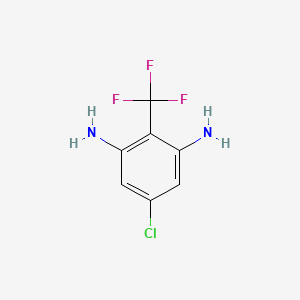
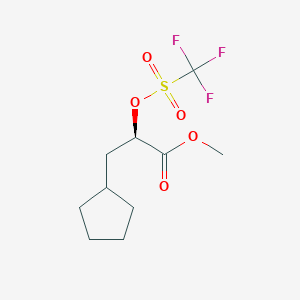
![10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13102997.png)
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-(5-methyl-2-oxo-1,3-dioxol-4-yl)-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13103003.png)
